

Synthesis of 1,3-Diiodopropane from Propane-1,3-diol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of **1,3-diiodopropane**, a valuable building block in organic synthesis, from the readily available starting material, propane-1,3-diol. The synthesis proceeds via an intermediate, 1,3-dibromopropane, which is subsequently converted to the target compound through a Finkelstein reaction. This document provides comprehensive experimental protocols, quantitative data for each step, and a visual representation of the chemical transformations.

Reaction Pathway Overview

The conversion of propane-1,3-diol to **1,3-diiodopropane** is achieved in two sequential steps:

- Bromination: Propane-1,3-diol is first converted to 1,3-dibromopropane. This is typically achieved through reaction with a bromine source, such as hydrobromic acid in the presence of a strong acid catalyst like sulfuric acid.
- Finkelstein Reaction: The intermediate 1,3-dibromopropane undergoes a halide exchange reaction with sodium iodide in an acetone solvent to yield the final product, 1,3-diiodopropane.[1] This classic SN2 reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.[1]

Quantitative Data Summary



The following table summarizes the key quantitative parameters for the two-step synthesis of **1,3-diiodopropane** from propane-1,3-diol.

Parameter	Step 1: Propane-1,3-diol to 1,3-Dibromopropane	Step 2: 1,3- Dibromopropane to 1,3- Diiodopropane (Finkelstein Reaction)
Starting Material	Propane-1,3-diol	1,3-Dibromopropane
Key Reagents	Sodium bromide, Sulfuric acid	Sodium iodide, Acetone
Molar Ratio (Starting Material:Reagent)	1 : 2.5 (Propane-1,3-diol : Sodium bromide)	1 : 5 (1,3-Dibromopropane : Sodium iodide)
Solvent	Water	Acetone
Reaction Temperature	Reflux	Reflux
Reaction Time	2 - 4.5 hours	40 hours
Product Yield (Typical)	81.2%	~94% (based on analogous reactions)[1]
Purification Method	Distillation, Washing	Extraction, Washing, Distillation

Experimental Protocols

Step 1: Synthesis of 1,3-Dibromopropane from Propane-1,3-diol

Materials:

- Propane-1,3-diol (1.0 mol, 76.1 g)
- Sodium bromide (2.5 mol, 257.2 g)
- Concentrated sulfuric acid (98%)
- Water



- 10% Sodium carbonate solution
- Anhydrous magnesium sulfate or calcium chloride
- Dichloromethane or other suitable extraction solvent

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium bromide and water.
- Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
- To this acidic solution, add propane-1,3-diol dropwise from the dropping funnel.
- After the addition is complete, heat the mixture to reflux for 2-4.5 hours.
- After reflux, allow the mixture to cool to room temperature. The product, 1,3dibromopropane, will form a lower organic layer.
- Separate the lower organic layer using a separatory funnel.
- Wash the organic layer sequentially with water, 10% sodium carbonate solution, and finally with brine (saturated sodium chloride solution).[3]
- Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
- Filter to remove the drying agent and purify the crude 1,3-dibromopropane by distillation. The fraction boiling at approximately 167 °C is collected.[4] A yield of around 81.2% can be expected.[2]

Step 2: Synthesis of 1,3-Diiodopropane from 1,3-Dibromopropane (Finkelstein Reaction)

Materials:

• 1,3-Dibromopropane (1.0 mol, 201.9 g)



- Sodium iodide (5.0 mol, 749.5 g)
- · Anhydrous acetone
- Ethyl acetate or other suitable extraction solvent
- Water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone. A 15% solution of sodium iodide in dry acetone is commonly used.[1]
- Add 1,3-dibromopropane to the sodium iodide solution.
- Heat the mixture to reflux with stirring for approximately 40 hours.[1] The formation of a white precipitate (sodium bromide) will be observed.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
- Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent such as ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water and brine.[3]
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 1,3-diiodopropane.
- Further purification can be achieved by vacuum distillation.



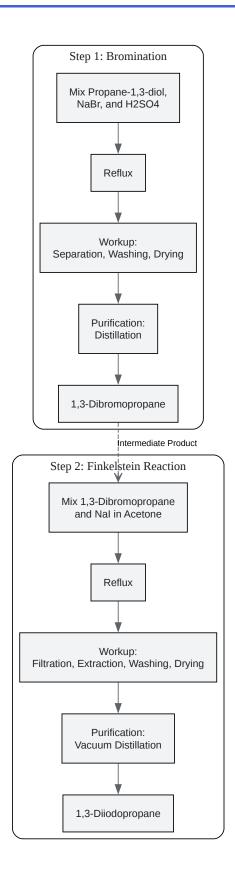
Mandatory Visualizations



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Caption: Two-step synthesis of **1,3-diiodopropane** from propane-1,3-diol.





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Caption: Experimental workflow for the synthesis of **1,3-diiodopropane**.



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